

Why the 0.5mg Edratide dose was most effective in trials

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Compound of Interest

Compound Name: *Edratide*

Cat. No.: *B1602343*

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Edratide Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical evaluation of **Edratide**, with a specific focus on why the 0.5mg dose was identified as the most effective in trials.

Frequently Asked Questions (FAQs)

Q1: Why was the 0.5mg dose of **Edratide** considered the most effective in the Phase II clinical trial?

While the Phase II PRELUDE study did not meet its primary endpoints based on the Systemic Lupus Erythematosus Disease Activity Index 2000 (SLEDAI-2K), the 0.5mg dose of **Edratide** demonstrated a statistically significant effect on a key secondary endpoint.^{[1][2][3][4]} Specifically, the 0.5mg dose met the predefined British Isles Lupus Assessment Group (BILAG) Responder Index endpoint.^{[1][2][3][4][5]}

In the intention-to-treat (ITT) cohort of 316 patients, the 0.5mg **Edratide** arm showed a significant improvement in the BILAG Responder Index with an odds ratio of 2.09 and a p-value of 0.03.^{[2][3][4][6]} Trends toward improvement were also noted in the 1.0mg and 2.5mg dose groups, but these did not reach statistical significance.^{[2][3][4][6]}

Post-hoc analyses further supported the efficacy of the 0.5mg dose in several patient subgroups, including those on low or no steroids, seropositive patients, and individuals who

showed a 2-grade BILAG improvement.[2][3][5][6]

Q2: What was the overall safety profile of **Edratide** in the dose-ranging study?

Edratide was found to be safe and well-tolerated across all tested doses (0.5mg, 1.0mg, and 2.5mg).[1][2][3] The incidence of adverse events was similar across all treatment groups, including the placebo group.[4]

Troubleshooting and Experimental Guides

Guide 1: Understanding the PRELUDE Phase II Trial Design

For researchers designing similar clinical trials, understanding the protocol of the PRELUDE study is crucial. Below is a summary of the experimental design and key clinical data.

PRELUDE Trial (NCT00203151) Experimental Protocol

The PRELUDE study was a multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group study designed to assess the efficacy, tolerability, and safety of **Edratide** in patients with mild-to-moderate Systemic Lupus Erythematosus (SLE).[1][7]

- Patient Population: 340 patients with a diagnosis of SLE, fulfilling at least 4 American College of Rheumatology (ACR) criteria, and having a SLEDAI-2K score between 6 and 12 were enrolled.[1][2][3] Patients were on stable doses of concomitant medications like prednisone, NSAIDs, and antimalarials for at least one month prior to enrollment.[1]
- Randomization and Blinding: Eligible participants were randomized in a 1:1:1:1 ratio to one of four treatment arms.[1][4] The study was quadruple-masked, meaning the participant, care provider, investigator, and outcomes assessor were all blinded to the treatment allocation.[7]
- Treatment Arms:
 - Placebo
 - **Edratide** 0.5mg
 - **Edratide** 1.0mg

- **Edratide** 2.5mg
- Drug Administration: **Edratide** or placebo was administered as a weekly subcutaneous injection.[1][2][3] The lyophilized powder was reconstituted for injection.[1][4]
- Treatment Duration: The study involved an 8-week treatment period with a combination of steroids and the investigational drug, followed by an 18-week period of tapered steroid withdrawal.[1]
- Endpoints:
 - Co-Primary Endpoints: Reduction in SLEDAI-2K score and Adjusted Mean SLEDAI (AMS) compared to placebo.[2][3] These were not met.[1][2][3]
 - Secondary Endpoints: Improvement in the British Isles Lupus Assessment Group (BILAG) Responder Index and analysis of medicinal flares.[2][3]

Data Presentation: Efficacy Results of the PRELUDE Trial

The following table summarizes the key efficacy findings from the PRELUDE study, highlighting the performance of the 0.5mg dose.

Endpoint	Placebo	Edratide 0.5mg	Edratide 1.0mg	Edratide 2.5mg
BILAG Responder Index (ITT Cohort)				
Odds Ratio (vs. Placebo)	N/A	2.09[2][3][4][6]	Trend observed[2][3][4][6]	Trend observed[2][3][4][6]
p-value	N/A	0.03[2][3][4][6]	Not significant	Not significant
Composite SLE Responder Index (ITT Cohort)	Positive Trend[2][3][5]			

Adverse Event Data

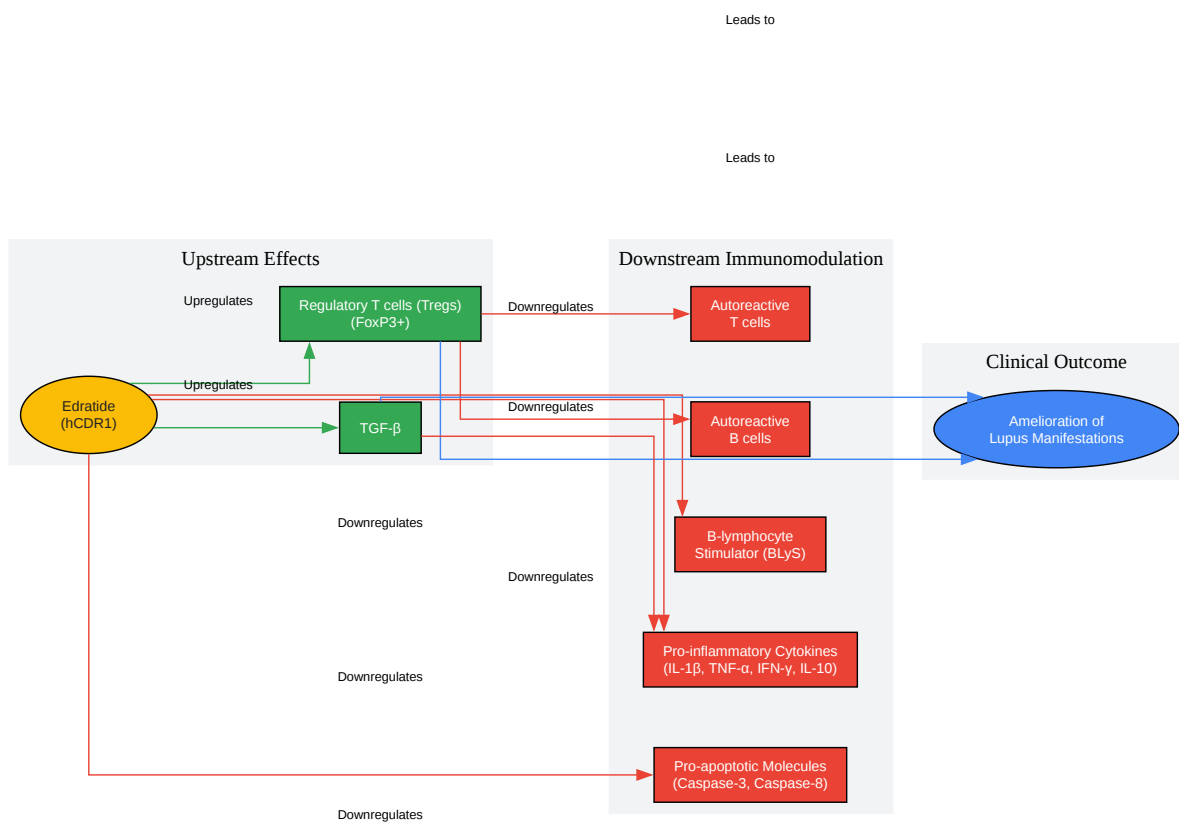
The safety profile of **Edratide** was favorable, with a similar incidence of adverse events across all treatment arms.

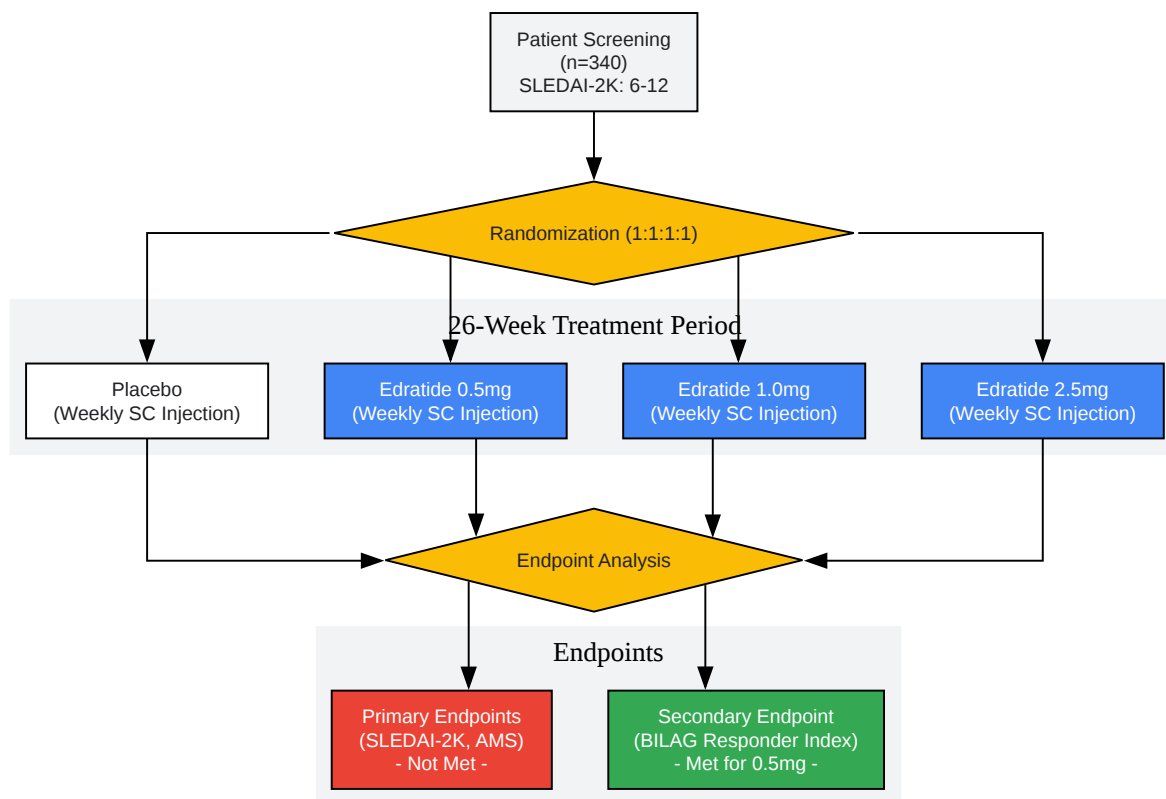
Treatment Group	Incidence of Adverse Events
Placebo	79.3% [4]
Edratide 0.5mg	82.1% [4]
Edratide 1.0mg	77.0% [4]
Edratide 2.5mg	75.6% [4]

Visualizations: Pathways and Workflows

Guide 2: Proposed Mechanism of Action of **Edratide**

Edratide is a synthetic peptide that modulates the immune response in SLE.[\[1\]](#) Its proposed mechanism involves the downregulation of autoreactive T and B cells.[\[1\]](#)[\[4\]](#) Studies have shown that treatment with **Edratide** leads to a cascade of events that ameliorate lupus clinically.[\[1\]](#)[\[4\]](#) This includes the downregulation of pro-inflammatory cytokines and pro-apoptotic molecules, and the upregulation of immunosuppressive molecules and regulatory T cells.[\[8\]](#)





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